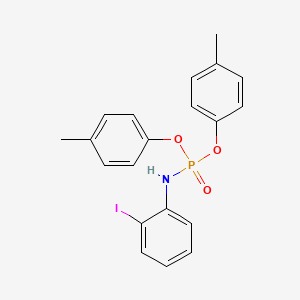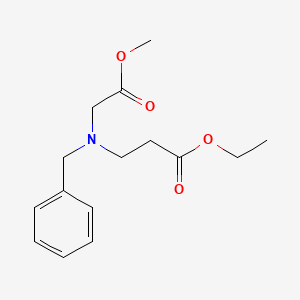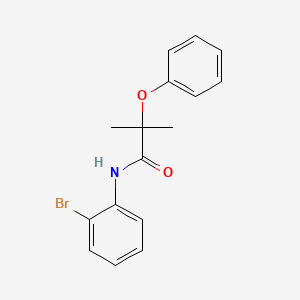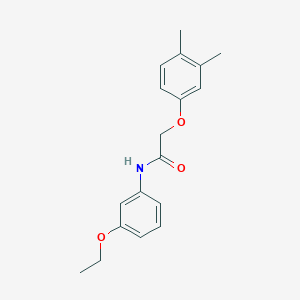![molecular formula C16H12BrNO2S B4839076 5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4839076.png)
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one
Vue d'ensemble
Description
5-bromo-1-ethyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'BTE-2' and belongs to the class of indole derivatives.
Mécanisme D'action
The mechanism of action of BTE-2 is not fully understood. However, it has been proposed that BTE-2 may exert its anticancer and anti-Alzheimer's effects by inhibiting specific enzymes and proteins that are involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
BTE-2 has been shown to have a range of biochemical and physiological effects. In cancer cells, BTE-2 has been shown to induce apoptosis by activating specific signaling pathways. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. In Alzheimer's disease, BTE-2 has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
BTE-2 has several advantages for lab experiments. It is easy to synthesize, and high purity can be achieved with a good yield. BTE-2 is also stable under normal laboratory conditions. However, one limitation of BTE-2 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on BTE-2. One area of interest is the development of BTE-2 derivatives with improved solubility and potency. Another area of interest is the investigation of the potential use of BTE-2 in combination with other anticancer or anti-Alzheimer's agents. Additionally, further studies are needed to fully elucidate the mechanism of action of BTE-2 and its potential applications in other diseases.
Applications De Recherche Scientifique
BTE-2 has been extensively studied for its potential applications in various scientific fields. In cancer research, BTE-2 has shown promising results as a potential anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. BTE-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
Propriétés
IUPAC Name |
(3Z)-5-bromo-1-ethyl-3-(2-oxo-2-thiophen-2-ylethylidene)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2S/c1-2-18-13-6-5-10(17)8-11(13)12(16(18)20)9-14(19)15-4-3-7-21-15/h3-9H,2H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHUNOHTISIBKW-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(=CC(=O)C3=CC=CS3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)/C(=C/C(=O)C3=CC=CS3)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine](/img/structure/B4838993.png)

![4-methyl-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4838998.png)



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4839024.png)
![2-[3-(5-phenyl-2H-tetrazol-2-yl)-1-adamantyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4839033.png)
![5-[(3-{[(3-methoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4839039.png)

![3-isobutyl-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4839048.png)
![{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B4839054.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4839063.png)
![[4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4839072.png)